![molecular formula C9H14Cl2F3N3 B13712952 2-(1-Hydrazinopropyl)-5-(trifluoromethyl)pyridine diHCl](/img/structure/B13712952.png)
2-(1-Hydrazinopropyl)-5-(trifluoromethyl)pyridine diHCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Hydrazinopropyl)-5-(trifluoromethyl)pyridine diHCl is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a hydrazinopropyl group and a trifluoromethyl group attached to a pyridine ring. The dihydrochloride (diHCl) form indicates that it is a salt with two hydrochloride ions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Hydrazinopropyl)-5-(trifluoromethyl)pyridine diHCl typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).
Attachment of the Hydrazinopropyl Group: The hydrazinopropyl group can be introduced through a nucleophilic substitution reaction using hydrazine derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Hydrazinopropyl)-5-(trifluoromethyl)pyridine diHCl can undergo various chemical reactions, including:
Oxidation: The hydrazinopropyl group can be oxidized to form corresponding azides or other oxidation products.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azides, while substitution reactions may introduce various functional groups onto the pyridine ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe or reagent in biochemical assays.
Medicine: Potential use in drug development due to its unique structural features.
Industry: Could be used in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action of 2-(1-Hydrazinopropyl)-5-(trifluoromethyl)pyridine diHCl would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially affecting its bioavailability and distribution.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1-Hydrazinopropyl)pyridine diHCl: Lacks the trifluoromethyl group.
5-(Trifluoromethyl)pyridine diHCl: Lacks the hydrazinopropyl group.
2-(1-Hydrazinopropyl)-3-methylpyridine diHCl: Has a methyl group instead of a trifluoromethyl group.
Uniqueness
2-(1-Hydrazinopropyl)-5-(trifluoromethyl)pyridine diHCl is unique due to the presence of both the hydrazinopropyl and trifluoromethyl groups, which can confer distinct chemical and biological properties. The trifluoromethyl group, in particular, is known for its ability to enhance metabolic stability and lipophilicity, making this compound potentially valuable in drug development.
Eigenschaften
Molekularformel |
C9H14Cl2F3N3 |
---|---|
Molekulargewicht |
292.13 g/mol |
IUPAC-Name |
1-[5-(trifluoromethyl)pyridin-2-yl]propylhydrazine;dihydrochloride |
InChI |
InChI=1S/C9H12F3N3.2ClH/c1-2-7(15-13)8-4-3-6(5-14-8)9(10,11)12;;/h3-5,7,15H,2,13H2,1H3;2*1H |
InChI-Schlüssel |
OLNXPVOSMODDIY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1=NC=C(C=C1)C(F)(F)F)NN.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.